CYP2D6 Inhibition: Tetrahydronaphthyridine vs Tetrahydroisoquinoline
Introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline ring to generate the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold resulted in a substantial reduction of CYP2D6 enzyme inhibition compared to the parent TIQ15 compound [1]. This structural modification mitigates a major off-target liability associated with the tetrahydroisoquinoline series.
| Evidence Dimension | CYP2D6 Enzyme Inhibition |
|---|---|
| Target Compound Data | Compound 12a (5,6,7,8-tetrahydro-1,6-naphthyridine series): 16% inhibition at 10 µM |
| Comparator Or Baseline | TIQ15 (tetrahydroisoquinoline series): 74% inhibition at 10 µM |
| Quantified Difference | 4.6-fold reduction in CYP2D6 inhibition |
| Conditions | Human recombinant CYP2D6 enzyme assay, 10 µM compound concentration |
Why This Matters
Lower CYP2D6 inhibition reduces the risk of drug-drug interactions and improves the safety margin in polypharmacy scenarios, a critical procurement criterion for lead optimization programs.
- [1] Jecs E, Tahirovic YA, Wilson RJ, et al. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. J Med Chem. 2022;65(5):4058-4084. View Source
